rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis
Brand Name: Vulcanchem
CAS No.: 1807939-71-4
VCID: VC11618877
InChI:
SMILES:
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.6

rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis

CAS No.: 1807939-71-4

Cat. No.: VC11618877

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.6

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis - 1807939-71-4

Specification

CAS No. 1807939-71-4
Molecular Formula C6H12ClNO3
Molecular Weight 181.6

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The molecular formula of rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol . The compound’s IUPAC name, (3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, reflects its stereochemistry:

  • 3R and 6S configurations denote the absolute stereochemistry at the third and sixth positions of the morpholine ring.

  • The cis designation indicates that the methyl group (at C6) and carboxylic acid moiety (at C3) occupy adjacent positions on the same face of the six-membered ring .

This stereochemical arrangement is critical for its biological activity, as enantiomeric purity often influences binding affinity to target proteins.

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • SMILES: CC1CNC(CO1)C(=O)O.Cl

  • InChIKey: MXADEJLMYVKMKS-TYSVMGFPSA-N

  • CAS Registry Number: 2059909-93-0

The compound’s X-ray crystallography data (unavailable in public databases) would likely reveal a chair conformation for the morpholine ring, stabilized by intramolecular hydrogen bonding between the protonated amine and chloride ion .

Synthesis and Analytical Methods

Synthetic Routes

The synthesis of rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride typically involves stereoselective ring-opening of epoxides or multicomponent reactions (MCRs). A representative pathway includes:

  • Morpholine Ring Formation: Cyclization of 2-aminoethanol derivatives with methyl-substituted epichlorohydrin under basic conditions .

  • Carboxylic Acid Introduction: Oxidation of a primary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄) .

  • Resolution of Enantiomers: Chiral chromatography or enzymatic resolution to isolate the (3R,6S) diastereomer .

  • Hydrochloride Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., ethanol).

Notably, Ugi-type MCRs have been employed for analogous morpholine derivatives, enabling rapid assembly of complex scaffolds with high atom economy .

Analytical Characterization

  • HPLC: Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN) confirms >98% purity.

  • NMR: Key signals include δ 3.85 ppm (m, H3), δ 1.45 ppm (d, J = 6.5 Hz, CH₃), and δ 12.2 ppm (broad, COOH) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 146.08 (free base) and [M-Cl]⁺ at m/z 145.05 for the hydrochloride.

Pharmacological and Industrial Applications

Medicinal Chemistry

rac-(3R,6S)-6-Methylmorpholine-3-carboxylic acid hydrochloride serves as a precursor to:

  • RXFP1 Modulators: Patent WO2022122773A1 discloses morpholine derivatives for treating heart failure via relaxation of vascular smooth muscle .

  • Anthelmintic Agents: Structural analogs like praziquantel (used against schistosomiasis) share similar morpholine-carboxylic acid motifs .

  • β-Adrenergic Agonists: The β-amino alcohol substructure is critical for bronchodilators such as salbutamol .

Material Science

The compound’s ability to form stable metal-organic frameworks (MOFs) has been explored for gas storage applications, leveraging its carboxylate group for coordinating transition metals .

Future Directions and Challenges

While rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride has enabled advances in drug discovery, challenges remain:

  • Enantiomeric Resolution: Scalable methods for separating (3R,6S) and (3S,6R) forms are needed to avoid racemic mixtures in pharmaceuticals .

  • Green Chemistry: Transitioning from CrO₃-based oxidations to catalytic systems (e.g., TEMPO/NaClO) would reduce environmental impact .

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